

hydroxydione thrombophlebitis complication

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Hydroxydione

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FAQs on Hydroxydione & Thrombophlebitis

What is hydroxydione and why was it discontinued? **Hydroxydione** (brand names Viadril, Predion, Presuren) was the first neuroactive steroid general anesthetic introduced for clinical use in the 1957 [1] [2]. Despite being effective and having a favorable cardiorespiratory safety profile, it was withdrawn from clinical use in the 1960s due to a high incidence of **thrombophlebitis** at the injection site [1] [2].

What was the incidence and severity of thrombophlebitis? The complication was significant and dose-related. The table below summarizes the key facts:

Aspect	Detail
Incidence	Associated with higher concentration solutions (1.25% to 5% total solution) [1].
Primary Symptom	Thrombophlebitis (vein inflammation with blood clots) at the injection site [1] [3].
Contributing Factor	Pain during intravenous infusion was also a reported issue [1].
Mitigation Attempt	Administering a lower concentration solution reduced phlebitis incidence, but this required a fast, large-volume infusion (e.g., 300 mL in 2-5 minutes), which was impractical [1].

What was the proposed mechanism for this complication? While the exact mechanism specific to **hydroxydione** is not detailed in the search results, the complication was linked to its pharmaceutical formulation. **Hydroxydione** itself was insoluble in water and was rendered water-soluble by the addition of a **sodium succinate salt** [1]. The irritation was not primarily due to the active neuroactive steroid but was likely related to this formulation. The subsequent development of steroid anesthetics focused on different solvents to avoid this issue [1].

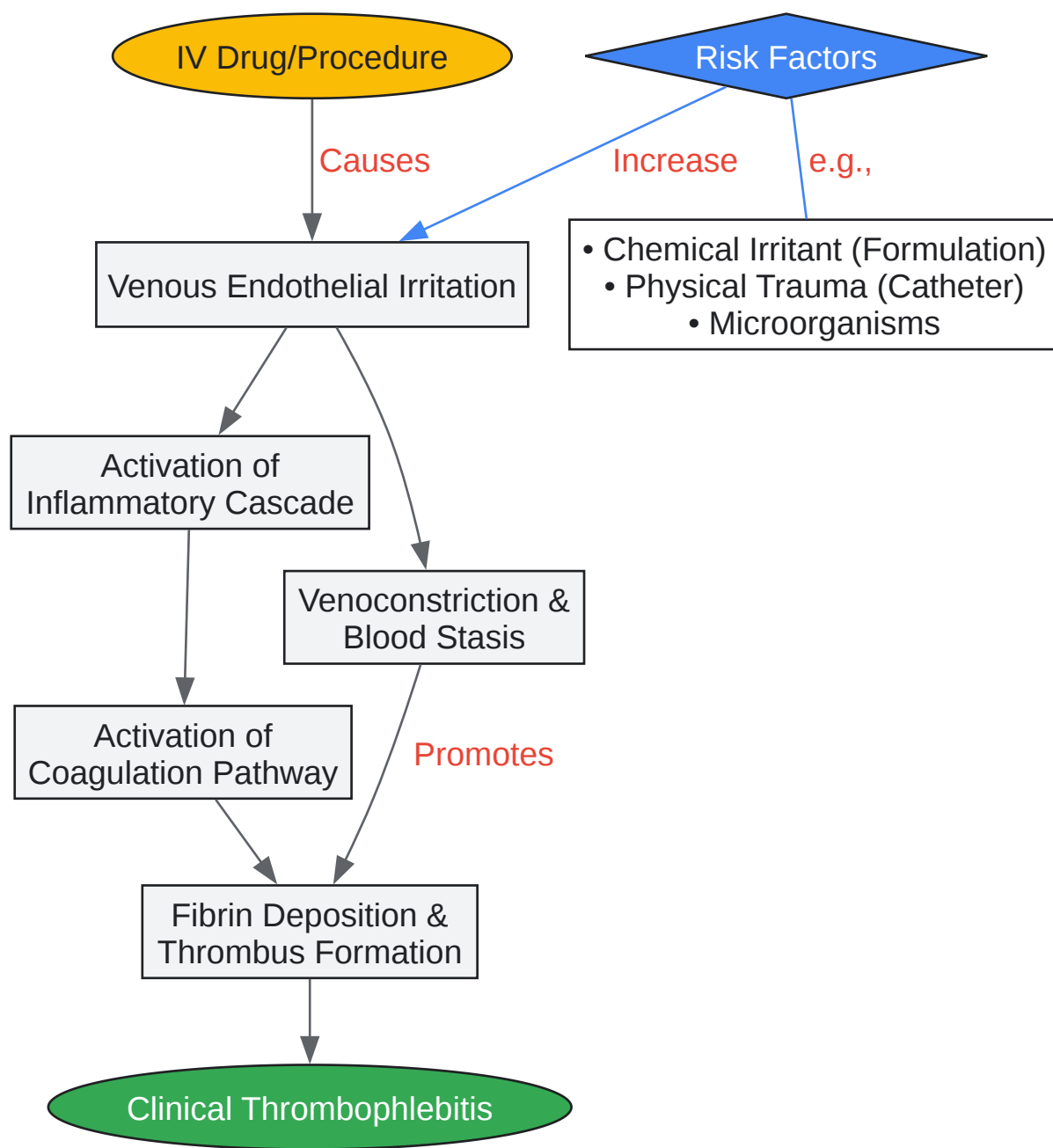
Guidance for Contemporary Research

For modern research on neuroactive steroids, the historical case of **hydroxydione** highlights critical areas for focus:

- **Formulation and Solubility:** The safety profile of intravenous drugs is profoundly influenced by the formulation and solvents used to achieve water solubility. The development of newer steroid anesthetics like alfaxalone (which uses a cyclodextrin-based vehicle) underscores the importance of biocompatible vehicles [1].
- **Preclinical Safety Screening:** Robust preclinical models should include rigorous assessment of venous irritation. The historical data on **hydroxydione** suggests that these effects can be concentration-dependent, so testing should cover a range of clinically relevant concentrations [1].
- **Learning from Historical Precedents:** The discontinuation of **hydroxydione** and the subsequent withdrawal of its successor, CT1341 (Althesin), due to anaphylactic reactions to its vehicle, Cremophor EL, provide powerful lessons that the therapeutic molecule and its delivery system must be evaluated as a single, critical unit [1].

Conceptual Pathway to Thrombophlebitis

The following diagram illustrates the general pathway by which an intravenous drug or procedure can lead to thrombophlebitis, integrating factors from the **hydroxydione** case and general medical knowledge.



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